Product packaging for [1,4]Diazocane-5,8-dione(Cat. No.:CAS No. 57531-01-8)

[1,4]Diazocane-5,8-dione

Cat. No.: B1610527
CAS No.: 57531-01-8
M. Wt: 142.16 g/mol
InChI Key: HLGMXFZUNMYIJM-UHFFFAOYSA-N
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Description

Contextualization of Eight-Membered Heterocyclic Diones in Organic Synthesis

The synthesis of medium-sized rings, such as eight-membered heterocycles, presents a significant challenge in organic chemistry. rsc.org This difficulty arises from unfavorable enthalpic and entropic factors during the ring-forming transition states. researchgate.netrsc.org Despite these synthetic hurdles, eight-membered nitrogen-heterocycles are considered privileged structures in medicinal chemistry and are found in a variety of bioactive natural products. rsc.org

The construction of these rings often requires specialized synthetic strategies. researchgate.net Transition-metal-catalyzed intramolecular cyclization is one such approach, though it remains a complex endeavor. mdpi.com Other methods include [4+4] annulation of conjugated heterodienes with 1,4-dipolar species, which has emerged as a robust strategy for assembling eight-membered heterocycles from readily available starting materials. researchgate.netrsc.org The development of catalyst-free methods, such as the direct cyclization of aminoethanols with divinyl succinate (B1194679), also offers a simple and effective route to eight-membered rings incorporating lactone and lactam functionalities. researchgate.net

Historical Development and Significance of the Diazocane Scaffold in Chemical Research

The historical development of organofluorine chemistry, which began in the mid-19th century, provides a parallel to the evolution of complex heterocyclic synthesis. nih.gov The synthesis of the first organofluorine compound by Borodin in 1862 and the subsequent development of fluorination methods highlight the progression from simple molecular manipulations to more complex synthetic strategies. nih.gov Similarly, the synthesis of heterocyclic compounds has evolved significantly over time.

The diazocane scaffold, a saturated eight-membered ring containing two nitrogen atoms, has gained importance as a key structural motif in medicinal and combinatorial chemistry. nih.govcolab.ws Research into diazepine (B8756704) derivatives, which are structurally related to diazocanes, has been ongoing for decades, with a focus on their diverse biological activities. nih.gov The development of synthetic methods to access diazocane derivatives, such as the ring expansion of pyrrolidone-derived diketones, has enabled the creation of diverse molecular libraries for drug discovery. colab.ws The synthesis of related structures, such as dibenzo[b,f] acs.orgchembk.comdiazocine-6,12(5H,11H)diones, further underscores the efforts to create novel heterocyclic scaffolds with potential biological applications. nih.gov

Current Research Trajectories and Future Prospects foracs.orgresearchgate.netDiazocane-5,8-dione

Current research on acs.orgresearchgate.netDiazocane-5,8-dione and related structures is focused on their application in materials science and their potential as scaffolds for new bioactive molecules. A notable area of investigation is the use of poly( acs.orgresearchgate.netdiazocane-5,8-dione) hydrogels for selective metal ion adsorption. researchgate.net These hydrogels, synthesized via sol-gel polymerization, have shown high selectivity for certain transition metal ions, suggesting their potential use in environmental remediation and catalysis. researchgate.netmdpi.com

The synthesis of novel diazocine-5,8-dione derivatives continues to be an active area of research. researchgate.net The development of facile synthetic routes that avoid harsh conditions or expensive reagents is a key objective. researchgate.net Furthermore, the diazocane scaffold is being explored for the creation of spiro-fused heterocyclic systems through tandem cyclization reactions, opening up new avenues for generating complex molecular architectures. researchgate.net

Future prospects for acs.orgresearchgate.netDiazocane-5,8-dione lie in the further exploration of its utility in functional materials and as a building block in medicinal chemistry. The ability to tailor the properties of poly( acs.orgresearchgate.netdiazocane-5,8-dione) hydrogels could lead to the development of highly specific sensors or separation materials. In drug discovery, the rigid, crown-shaped conformation of the diazocane ring system offers a unique template for designing molecules with specific biological targets. colab.ws As synthetic methodologies for eight-membered rings become more advanced and efficient, the exploration of the chemical space around the acs.orgresearchgate.netDiazocane-5,8-dione scaffold is expected to expand, leading to the discovery of new compounds with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B1610527 [1,4]Diazocane-5,8-dione CAS No. 57531-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazocane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-1-2-6(10)8-4-3-7-5/h1-4H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMXFZUNMYIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481709
Record name 1,4-Diazocane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57531-01-8
Record name 1,4-Diazocane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies For 1 2 Diazocane 5,8 Dione and Its Functionalized Derivatives

Diverse Cyclization Approaches to thenih.govresearchgate.netDiazocane-5,8-dione Core

The formation of the nih.govresearchgate.netdiazocane-5,8-dione ring, a cyclic diamide, is typically achieved through the cyclization of linear precursors. This can involve the reaction of a diamine with a dicarboxylic acid derivative. For instance, the reaction of benzene-1,2-diamine with dimethyl succinate (B1194679) or dimethyl phthalate (B1215562) can yield related fused diazocine-dione structures. nih.gov A facile synthesis of a new diazocine-5,8-dione has been reported that does not require special conditions like specific pH or high temperatures. researchgate.net

High-Dilution Techniques and Macrocyclization Principles

A primary challenge in the synthesis of medium and large rings is the competition between the desired intramolecular cyclization and undesired intermolecular polymerization. wikipedia.org High-dilution techniques are a cornerstone strategy to favor the formation of macrocycles by maintaining a very low concentration of the acyclic precursor in the reaction medium (e.g., 10⁻³ M or less). rnlkwc.ac.in This low concentration statistically reduces the probability of intermolecular reactions, thereby promoting the intramolecular ring-closing reaction. wikipedia.orgrnlkwc.ac.in

This principle is practically implemented by the slow addition of the linear precursor, often using syringe pumps, to a large volume of solvent, ensuring that the rate of consumption of the reactant is faster than its rate of addition. wikipedia.org While effective, this method can be solvent- and time-intensive. Cascade ring expansion reactions have emerged as a powerful alternative that can circumvent the need for high-dilution conditions. rsc.org

Application of Multi-Component Reactions in Diazocane Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial parts of all initial components, offer a highly efficient route to complex molecules. nih.gov The Hantzsch reaction, a classic MCR, is well-known for synthesizing 1,4-dihydropyridines and can be adapted for other heterocyclic systems. ijcrt.org

While direct synthesis of the nih.govresearchgate.netdiazocane-5,8-dione core via a single MCR is not extensively documented, MCRs are widely used to create complex scaffolds that can be subsequently cyclized. beilstein-journals.org For example, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating linear peptide-like precursors that can then undergo cyclization to form various heterocyclic structures, including benzodiazepines. beilstein-journals.org This strategy, often termed a Ugi/deprotection/cyclization approach, could be conceptually applied to the synthesis of functionalized diazocane-diones. beilstein-journals.org

Ring-Expansion Methodologies for Related Diazocane Systems (e.g., Beckmann Rearrangement)

Ring-expansion reactions provide an alternative pathway to medium-sized rings from more readily available smaller ring precursors. rsc.orgorganic-chemistry.org The Beckmann rearrangement is a classic and powerful method for converting a cyclic oxime into a larger lactam (a cyclic amide). nih.govwikipedia.org This reaction has been instrumental in the industrial synthesis of Nylon-6 (from cyclohexanone (B45756) oxime to ε-caprolactam) and Nylon-12. nih.govwikipedia.org

The process involves treating an oxime with an acid or other promoting agents like tosyl chloride or phosphorus pentachloride. wikipedia.orgbeilstein-journals.org The group anti-periplanar to the leaving group on the oxime nitrogen migrates, leading to the ring-expanded amide. wikipedia.orgbeilstein-journals.org While highly effective for many systems, the formation of medium-sized rings can sometimes be challenging, with yields depending significantly on the substrate and reaction conditions. nih.gov For instance, a method catalyzed by cyanuric chloride and zinc chloride for the Beckmann rearrangement gave ε-caprolactam in only a 30% yield. nih.gov However, optimization of solvents and catalysts has led to more efficient protocols for synthesizing medium-ring lactams. nih.govtandfonline.com This methodology is a key strategy for accessing various aza-heterocycles. researchgate.net

Regio- and Stereoselective Synthesis of Substitutednih.govresearchgate.netDiazocane-5,8-dione Analogs

The synthesis of substituted nih.govresearchgate.netdiazocane-5,8-dione analogs with specific regio- and stereochemistry is crucial for developing new chemical entities with defined biological activities. Achieving this control requires sophisticated synthetic strategies.

Regioselectivity can be controlled by using unsymmetrically substituted precursors. For example, in the synthesis of dibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-diones, modifications can be introduced by selecting appropriately substituted building blocks at the outset of the synthesis. nih.gov

Stereoselectivity is often achieved by employing chiral starting materials or through asymmetric catalysis. For instance, the synthesis of chiral 1,4-dihydroquinolines has been accomplished with exceptional enantioselectivity using a chiral Iridium-SpiroPAP catalyst in an asymmetric hydrogenation reaction. nih.gov Similarly, titanocene(II)-promoted cross-coupling reactions have been used for the regio- and stereoselective synthesis of 1,4-dienes. nih.gov These principles of asymmetric catalysis and use of chiral precursors are directly applicable to the synthesis of enantiomerically enriched diazocane-dione derivatives. For example, starting with a chiral diamine or a chiral dicarboxylic acid derivative would install stereocenters into the final cyclic product.

Optimization of Reaction Parameters for Yield and Purity innih.govresearchgate.netDiazocane-5,8-dione Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of the target compound while minimizing byproducts. Key factors that are typically manipulated include the choice of solvent, reaction temperature, concentration (as discussed in high-dilution techniques), and the specific coupling agents or catalysts used.

For cyclization reactions, which are often equilibrium-driven, the removal of a small molecule byproduct, such as water in the case of direct amidation, can drive the reaction to completion. This can be achieved by physical methods (e.g., a Dean-Stark apparatus) or chemical methods (e.g., using dehydrating agents). The choice of solvent can influence reaction rates and selectivity by affecting the solubility of reactants and the stability of transition states. Temperature is another crucial parameter; while higher temperatures can increase reaction rates, they can also lead to degradation or side reactions. Therefore, a careful balance must be found. Factorial design experiments are a systematic approach to optimize multiple parameters simultaneously, such as temperature, time, and reactant ratios, to achieve the highest possible yield and purity. rsc.org

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is paramount in modern synthesis, often dramatically improving reaction rates, yields, and selectivity under milder conditions. For the synthesis of amides and lactams, a wide array of catalytic systems has been developed.

In the context of the Beckmann rearrangement for ring expansion, various catalysts are employed. Traditionally, strong protic acids like sulfuric acid or polyphosphoric acid are used. wikipedia.org However, milder and more selective conditions have been developed using reagents like cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org Ishii and co-workers further improved this by using 2,4,6-trichloro nih.govwikipedia.orgbeilstein-journals.orgtriazine (TCT) in conjunction with a zinc catalyst, finding that the choice of solvent had a significant impact on conversion. nih.gov

The table below illustrates the effect of different catalysts and conditions on the yield of cyclization or ring-expansion reactions leading to medium-sized lactams, which are structurally related to the diazocane-dione core.

Reaction TypeCatalyst/ReagentSolventTemperatureYield (%)Reference
Beckmann RearrangementCyanuric chloride / ZnCl₂AcetonitrileReflux30 nih.gov
Beckmann RearrangementTAPC / ZnCl₂HFIPRefluxImproved Conversion nih.gov
Beckmann RearrangementTsCl / PyridineCH₂Cl₂RefluxGeneral & Efficient tandfonline.com
Intramolecular AmidationPdCl₂(CH₃CN)₂ / CuCl₂Dioxane80 °CUp to 94 mdpi.com

Solvent Selection and Temperature Control for Targeted Syntheses

The selection of an appropriate solvent and the precise control of temperature are critical parameters in the synthesis of nih.govresearchgate.netdiazocane-5,8-dione and its derivatives. These factors can significantly influence the reaction rate, yield, and purity of the final product by affecting the solubility of reactants, the stability of intermediates, and the position of chemical equilibria.

For cyclization reactions, the choice of solvent is often dictated by the need to operate under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Non-polar, aprotic solvents are frequently employed for this purpose. The temperature of the reaction must also be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted side products or decomposition of the desired product. In some cases, sub-ambient temperatures may be necessary to control the reactivity of certain reagents.

The use of microwave irradiation has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. mdpi.com Microwave heating can lead to rapid and uniform heating of the reaction mixture, which can be particularly beneficial for thermally sensitive reactions.

Table 2: Influence of Solvent and Temperature on nih.govresearchgate.netDiazocane-5,8-dione Synthesis

Parameter Effect on Synthesis Examples of Conditions
Solvent Polarity Affects the solubility of reactants and intermediates, and can influence the transition state of the reaction. Polar aprotic solvents (e.g., DMF, DMSO) for dissolving polar starting materials; non-polar solvents (e.g., toluene, dichloromethane) for high-dilution cyclizations.
Temperature Controls the rate of reaction and can influence the selectivity of the reaction. Low temperatures for reactions involving unstable intermediates; elevated temperatures to overcome activation energy barriers; microwave irradiation for rapid heating.

Green Chemistry Principles innih.govresearchgate.netDiazocane-5,8-dione Synthesis

The application of green chemistry principles to the synthesis of nih.govresearchgate.netdiazocane-5,8-dione is essential for developing environmentally sustainable and economically viable processes. nih.gov The twelve principles of green chemistry provide a framework for designing chemical syntheses that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com

One of the key principles of green chemistry is the use of safer solvents. acs.org The development of synthetic routes that utilize water, ethanol, or other environmentally benign solvents is a major goal. mdpi.com The use of solvent-free reaction conditions, where possible, is an even more sustainable approach. nih.gov

Another important principle is the use of catalysts to improve the efficiency of chemical reactions. nih.gov Catalytic processes are often more selective and produce less waste than stoichiometric reactions. The use of biocatalysts, such as enzymes, is a particularly attractive option as they can operate under mild reaction conditions and exhibit high levels of stereoselectivity. rsc.org

Energy efficiency is also a critical consideration in green chemistry. nih.gov The use of microwave irradiation or other alternative energy sources can help to reduce reaction times and lower energy consumption. nih.gov Furthermore, the design of synthetic routes that proceed at ambient temperature and pressure can significantly reduce the environmental impact of the process. nih.gov

Table 3: Application of Green Chemistry Principles to nih.govresearchgate.netDiazocane-5,8-dione Synthesis

Green Chemistry Principle Application in Synthesis
Prevention of Waste Designing synthetic routes with high atom economy to minimize the formation of byproducts.
Atom Economy Utilizing multicomponent reactions that incorporate all of the starting materials into the final product.
Less Hazardous Chemical Syntheses Using non-toxic reagents and avoiding the use of protecting groups.
Designing Safer Chemicals Designing derivatives of nih.govresearchgate.netdiazocane-5,8-dione with reduced toxicity and improved biodegradability.
Safer Solvents and Auxiliaries Employing water, ethanol, or other green solvents; exploring solvent-free reaction conditions. mdpi.com
Design for Energy Efficiency Utilizing microwave irradiation or conducting reactions at ambient temperature and pressure. nih.gov
Use of Renewable Feedstocks Investigating the use of bio-based starting materials for the synthesis.
Reduce Derivatives Designing one-pot syntheses that avoid the need for protection and deprotection steps.
Catalysis Employing catalysts, including biocatalysts, to improve reaction efficiency and reduce waste. nih.gov
Design for Degradation Designing nih.govresearchgate.netdiazocane-5,8-dione derivatives that are biodegradable after their intended use.
Real-time analysis for Pollution Prevention Developing analytical methods to monitor the reaction in real-time and prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents, such as explosions or fires.

Comprehensive Spectroscopic and Structural Characterization Of 1 2 Diazocane 5,8 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation ofresearchgate.netresearchgate.netDiazocane-5,8-dione

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For researchgate.netresearchgate.netDiazocane-5,8-dione, NMR studies are crucial for confirming its cyclic structure and understanding the chemical environment of its constituent atoms.

¹H NMR Analysis of Proton Environments

The proton NMR (¹H NMR) spectrum of a substituted 1,4,6,7-Tetrahydro- researchgate.netresearchgate.netdiazocine-5,8-dione ring, a related unsaturated analog, shows signals for the methylene groups at approximately 2.36 ppm researchgate.net. For the saturated researchgate.netresearchgate.netDiazocane-5,8-dione, the methylene protons adjacent to the nitrogen atoms (H-2, H-3) and those adjacent to the carbonyl groups (H-6, H-7) are expected to exhibit distinct chemical shifts. The protons on the carbons alpha to the amide nitrogens would likely appear in a different region than those alpha to the carbonyl carbons due to the differing electronic environments.

Due to the molecule's symmetry, one might expect simplified spectra. However, the eight-membered ring can adopt various conformations, which could lead to more complex splitting patterns if the protons are not chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for researchgate.netresearchgate.netDiazocane-5,8-dione

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₂-N- 3.0 - 3.5 Triplet
-CH₂-C=O 2.5 - 3.0 Triplet

¹³C NMR Analysis of Carbon Frameworks

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For researchgate.netresearchgate.netDiazocane-5,8-dione, two main signals are expected in the ¹³C NMR spectrum, corresponding to the methylene carbons and the carbonyl carbons. The carbonyl carbons will appear significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen. The methylene carbons will be found further upfield.

In a related substituted diazocine-5,8-dione derivative, the methylene carbon linked to both an amide and an alkyne group appears at 26.00 ppm, while the methylene bound to both a chloride and an amide group is at 43.44 ppm. The amide carbonyl carbon resonates at 162.35 ppm researchgate.net. These values provide a reference for the expected chemical shifts in researchgate.netresearchgate.netDiazocane-5,8-dione.

Table 2: Predicted ¹³C NMR Chemical Shifts for researchgate.netresearchgate.netDiazocane-5,8-dione

Carbon Atom Predicted Chemical Shift (ppm)
-CH₂-N- 40 - 50
-CH₂-C=O 30 - 40

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are invaluable for determining the connectivity of atoms and the three-dimensional structure of molecules in solution. For derivatives of researchgate.netresearchgate.netDiazocane-5,8-dione, techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

A conformational study of eight-membered diazocine turn mimics, which are derivatives of researchgate.netresearchgate.netdiazocane-5,8-dione, utilized 2D NMR to determine their ring conformations. Torsion angle constraints were derived from ³J(C,H) coupling constants from ¹³C-filtered TOCSY spectra and ³J(H,H) coupling constants from P.E. COSY spectra. These studies revealed that the eight-membered ring conformation is characterized by two cis-amide bonds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of researchgate.netresearchgate.netDiazocane-5,8-dione is expected to show characteristic absorption bands for the N-H and C=O functional groups of the amide moieties. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of N-H stretching vibrations. A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band) in cyclic amides. Additionally, the N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for researchgate.netresearchgate.netDiazocane-5,8-dione

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching 3200 - 3400
C=O Stretching (Amide I) ~1650
N-H Bending (Amide II) ~1550
C-N Stretching 1200 - 1350

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and bonds that are highly polarizable. For researchgate.netresearchgate.netDiazocane-5,8-dione, the C=O stretching vibration (Amide I band) is also expected to be a prominent feature in the Raman spectrum, typically appearing in the 1610–1690 cm⁻¹ range nih.gov. The Amide II (N-H bending and C-N stretching) and Amide III (C-N stretching and N-H bending) bands are also key indicators of the secondary structure, appearing around 1520−1564 cm⁻¹ and 1220–1350 cm⁻¹, respectively nih.gov. The analysis of these amide bands in the Raman spectrum can provide insights into the conformational details of the cyclic diamide ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of acs.orgresearchgate.netdiazocane-5,8-dione and its derivatives. Using ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be accurately measured, confirming the molecular weight. For the parent compound, acs.orgresearchgate.netdiazocane-5,8-dione (C₆H₁₀N₂O₂), the expected monoisotopic mass is 142.0742 g/mol .

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of these cyclic diamides. researchgate.net Collision-induced dissociation (CID) typically leads to the cleavage of the amide bonds within the diazocane ring, which is a common fragmentation pattern for amides and peptides. mdpi.comnih.govrsc.org The fragmentation of cyclic peptides and related structures often requires at least two bond cleavages to linearize the molecule before further fragmentation occurs. rsc.org

The primary fragmentation pathway for protonated cyclic dipeptides and related diamides involves the scission of the N-CO amide bond. researchgate.netnih.govrsc.org This cleavage can result in the formation of characteristic acylium ions and the loss of neutral fragments. The specific fragmentation pattern can provide valuable information for identifying the compound and distinguishing it from its isomers. researchgate.net

Table 1. Expected Mass Spectrometry Data for acs.orgresearchgate.netDiazocane-5,8-dione
Ion TypeFormulaCalculated m/zDescription
[M+H]⁺[C₆H₁₁N₂O₂]⁺143.0815Protonated molecular ion
Fragment 1[C₄H₅O]⁺69.0335Acylium ion from cleavage of both amide bonds and loss of C₂H₆N₂O
Fragment 2[C₂H₄NO]⁺58.0288Fragment resulting from ring opening and cleavage

X-ray Crystallography for Solid-State Molecular Architecture ofacs.orgresearchgate.netDiazocane-5,8-dione Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for the parent acs.orgresearchgate.netdiazocane-5,8-dione is not widely reported, extensive crystallographic studies on analogous cyclic dipeptides (diketopiperazines) and larger ring systems like dibenzo[b,f] acs.orgresearchgate.netdiazocine-6,11-diones provide significant insight into the expected molecular architecture. acs.orgresearchgate.netnih.govnih.gov

These studies reveal that the conformation of the cyclic diamide ring is influenced by factors such as substituent groups and intermolecular forces like hydrogen bonding in the crystal lattice. nih.govresearchgate.net For instance, the eight-membered ring of a diazocane-dione system is not planar and is expected to adopt a specific conformation, such as a boat-chair or twist-boat, to minimize steric strain. The amide bonds within the structure are generally found to be planar or nearly planar.

Table 2. Representative Crystallographic Parameters for a Diazocinedione Analog (5,12-dihydrodibenzo[b,f] acs.orgresearchgate.netdiazocine-6,11-dione) nih.gov
ParameterValueDescription
Crystal SystemMonoclinicThe crystal lattice structure
Space GroupP2₁/cSymmetry of the unit cell
C=O Bond Length~1.22 ÅTypical double bond length for a carbonyl group
C-N Bond Length (Amide)~1.35 ÅPartial double bond character of the amide bond
Dihedral Angle (α)51.36°Angle between the planes of the two outer aromatic rings, indicating a folded structure

Morphological and Elemental Analysis ofacs.orgresearchgate.netDiazocane-5,8-dione Modified Materials (e.g., SEM/EDX for hydrogels)

When acs.orgresearchgate.netdiazocane-5,8-dione is incorporated into polymeric materials, such as hydrogels, its presence influences the material's properties and functionality. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary techniques for characterizing these modified materials. nih.gov

SEM is used to visualize the surface topography and internal microarchitecture of the material at high resolution. nih.gov For a hydrogel functionalized with poly(1,4-diazocane-5,8-dione), SEM imaging can reveal its three-dimensional porous network structure. researchgate.net The size, distribution, and interconnectivity of these pores are critical for applications such as controlled release or adsorption, as they affect properties like swelling capacity and diffusion rates. researchgate.netmdpi.com

EDX analysis, often performed concurrently with SEM, provides elemental composition data from a specific area of the sample. nih.gov For a acs.orgresearchgate.netdiazocane-5,8-dione modified hydrogel, EDX would be used to confirm the presence and distribution of key elements: Carbon (C), Oxygen (O), and Nitrogen (N). This analysis verifies the successful incorporation of the nitrogen-containing diazocanedione moiety into the hydrogel matrix and can provide semi-quantitative data on its distribution. researchgate.net

Table 3. Typical SEM/EDX Data for a acs.orgresearchgate.netDiazocane-5,8-dione Modified Hydrogel
AnalysisParameterTypical Finding/ResultInterpretation
SEMMorphologyInterconnected porous networkHigh surface area, suitable for swelling and substance diffusion
Pore SizeVariable (e.g., 10-100 µm)Influences mechanical properties and transport within the gel
EDXElemental Composition (Weight %)C: ~50%, O: ~35%, N: ~15%Confirms the presence of the diazocanedione structure within the polymer
Element DetectedCarbon (C)Backbone of the polymer and diazocanedione ring
Element DetectedNitrogen (N)Confirms incorporation of the diazocane moiety

Computational Chemistry and Theoretical Modeling Of 1 2 Diazocane 5,8 Dione Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and reactivity of molecules. researchgate.net By solving the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular properties. researchgate.net For systems like nih.govlu.sediazocane-5,8-dione, QM calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating their chemical behavior. researchgate.net

Molecular Orbital Energies (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic or nucleophilic attack.

Reactivity Profiles: QM studies can predict the reactivity of nih.govlu.sediazocane-5,8-dione and its derivatives. For instance, the reactivity of related dibenzo[b,f] nih.govresearchgate.netdiazocine-6,12-diones has been explored through synthetic modifications like alkylation, acylation, and thiolation of the eight-membered dilactam ring. nih.gov These studies provide a basis for understanding how substitutions on the nih.govlu.sediazocane-5,8-dione scaffold could alter its reactivity.

Conformational Landscape Analysis of the Eight-Memberednih.govlu.seDiazocane-5,8-dione Ring

The eight-membered ring of nih.govlu.sediazocane-5,8-dione can adopt various conformations due to the flexibility of the cyclic structure. Understanding this conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Conformational analysis of similar medium-sized rings, such as N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, has revealed unexpected low-energy conformations, including twist-boat forms stabilized by intramolecular interactions. nih.gov These findings highlight the importance of considering a wide range of possible conformations. For nih.govlu.sediazocane-5,8-dione, the primary conformations of the eight-membered ring are expected to be variations of boat and chair forms.

Key Conformations of Cyclooctane Rings:

Boat-Chair: Generally the most stable conformation.

Crown: Highly symmetrical but often higher in energy.

Boat-Boat: Another possible, though typically less stable, conformation.

Twist-Boat-Chair and Twist-Chair-Chair: Intermediate, twisted conformations.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the relative energies of these different conformers and the energy barriers between them. This information helps to identify the most populated conformations under physiological conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with other molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how nih.govlu.sediazocane-5,8-dione and its derivatives behave in a biological environment, such as in solution or bound to a protein. researchgate.net

MD simulations can be used to:

Explore the conformational space of the nih.govlu.sediazocane-5,8-dione ring and its substituents.

Study the stability of different conformers.

Simulate the binding process of a nih.govlu.sediazocane-5,8-dione derivative to a biological target, providing insights into the binding mode and affinity. mdpi.com

Analyze the role of solvent molecules in the structure and dynamics of the compound.

For example, MD simulations have been used to study the interaction of various ligands with their target proteins, revealing key binding interactions and informing the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling fornih.govlu.seDiazocane-5,8-dione Derivatives

QSAR and QSPR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. dergipark.org.tr

For nih.govlu.sediazocane-5,8-dione derivatives, a QSAR/QSPR study would involve:

Data Set Preparation: A set of nih.govlu.sediazocane-5,8-dione derivatives with known biological activities (e.g., IC50 values) or properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. nih.gov These can include electronic, steric, hydrophobic, and topological descriptors. dergipark.org.trtrdizin.gov.tr

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the model would be assessed using various statistical techniques.

Successful QSAR/QSPR models can guide the design of new nih.govlu.sediazocane-5,8-dione derivatives with improved properties.

In silico Prediction of Biological Targets and Binding Affinities fornih.govlu.seDiazocane-5,8-dione Scaffolds

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action and potential therapeutic applications. researchgate.net In silico methods, often referred to as target fishing or reverse docking, can predict potential protein targets for a given chemical scaffold like nih.govlu.sediazocane-5,8-dione. researchgate.netnih.gov

These methods typically work by comparing the structure of the query molecule to a database of known ligands for various protein targets. nih.gov Common approaches include:

Chemical Similarity Searching: Finding proteins whose known ligands are structurally similar to the query molecule.

Pharmacophore Modeling: Identifying the 3D arrangement of chemical features necessary for binding to a particular target and searching for molecules that match this pharmacophore.

Reverse Docking: Docking the query molecule into the binding sites of a large number of proteins to predict which ones it is most likely to bind to. nih.gov

Once potential targets are identified, molecular docking and MD simulations can be used to predict the binding affinity and mode of interaction. These predictions can then be validated experimentally. For instance, in silico workflows have successfully identified new targets for natural products like dihydrochalcones. mdpi.combiorxiv.org

Table of Calculated Properties for nih.govlu.seDiazocane-5,8-dione

PropertyValueSource
Molecular FormulaC6H10N2O2 echemi.comscbt.com
Molecular Weight142.16 g/mol echemi.comscbt.com
Exact Mass142.074 Da echemi.com
PSA58.2 Ų echemi.com
XLogP3-1.5 echemi.com
Melting Point259-261 °C echemi.com
Density1.119 ± 0.06 g/cm³ (Predicted) echemi.com

researchgate.netkyushu-u.ac.jpDiazocane-5,8-dione as a Macrocyclic Ligand for Metal Ion Complexation

The researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione moiety serves as a key component in the design of macrocyclic ligands for selective metal ion binding. Its nitrogen and oxygen donor atoms provide well-defined coordination sites, making it a valuable component in materials designed for environmental remediation and chemical separations.

Applications and Functionalization Of 1 2 Diazocane 5,8 Dione in Advanced Materials and Bioactive Systems

[1][2]Diazocane-5,8-dione as a Macrocyclic Ligand for Metal Ion Complexation

Mechanisms of High Selectivity Transition Metal Ion Adsorption

The high selectivity of researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione-based materials for certain transition metal ions is a result of a combination of factors, primarily driven by the principles of host-guest chemistry. The macrocyclic structure of the diazocane-dione unit creates a pre-organized cavity with a specific size and arrangement of donor atoms. This structural constraint is a key determinant of its selective binding properties.

Research has shown that hydrogels functionalized with poly( researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione) exhibit remarkable selectivity for transition metal ions based on their ionic size. researchgate.net These macrocyclic sites create defined zones that limit the capture and chelation of metal ions. researchgate.net For instance, in single ion solutions, these hydrogels preferentially adsorb metal ions with an ionic size between 1.23 and 1.29 Å. researchgate.net In competitive environments with multiple metal ions, the selectivity becomes even more pronounced, with a strong preference for ions of a specific size, such as 1.29 Å. researchgate.net This size-based selectivity is further enhanced by the requirement for the hydrated metal ion to adopt an octahedral configuration for optimal chelation within the active sites of the gel. dokumen.pub

Chelation: The simultaneous coordination of the metal ion by the nitrogen and oxygen donor atoms of the diazocane-dione ring. researchgate.net

Host-Guest Complexation: The encapsulation of the metal ion within the macrocyclic cavity. researchgate.netresearchgate.net

Electrostatic Interactions: Attractive forces between the charged metal ions and the functional groups of the polymer network. nih.gov

Hydrogen Bonding: Interactions between the metal ion's hydration shell and the hydrogel. researchgate.net

This multi-faceted binding mechanism allows for the design of adsorbents with high specificity for target metal ions, even in complex environmental matrices.

Development ofresearchgate.netkyushu-u.ac.jpDiazocane-5,8-dione Functionalized Hydrogels for Environmental Remediation

The unique selective adsorption properties of researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione have been harnessed in the development of functionalized hydrogels for environmental remediation. researchgate.net These hydrogels offer a promising solution for the removal of toxic heavy metal ions from contaminated water sources. researchgate.net

A notable example is a poly( researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione) macrocyclic-functionalized hydrogel synthesized via sol-gel polymerization of maleic acid and ethylene (B1197577) diamine. researchgate.netresearchgate.netkyushu-u.ac.jp This hydrogel demonstrated exceptional selectivity for certain transition metal ions. researchgate.net The entire network of these hydrogels is composed of these macrocyclic active groups, maximizing their adsorption capacity. researchgate.net The synthesis method ensures that the functional macrocyclic units are an integral part of the hydrogel structure. researchgate.net

The performance of these hydrogels in metal ion removal is impressive. For instance, a hydrogel incorporating researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione as the principal active site showed a high capacity for iron adsorption, even in the presence of competing ions like chromium and copper. researchgate.net This high selectivity is crucial for practical applications where target pollutants exist in a mixture with other ions. researchgate.netresearchgate.net

The reusability of these hydrogels is another key advantage for environmental applications. The adsorbed metal ions can be eluted from the hydrogel using a simple acid wash, regenerating the adsorbent for subsequent use. researchgate.netresearchgate.net This cyclical process of adsorption and desorption makes the technology economically viable and environmentally friendly.

Host-Guest Chemistry in Adsorption Processes byresearchgate.netkyushu-u.ac.jpDiazocane-5,8-dione Derivatives

The principle of host-guest chemistry is central to the selective adsorption observed in researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione derivatives. researchgate.netresearchgate.net The macrocyclic cavity of the diazocane-dione acts as a "host" that can selectively bind to specific "guest" metal ions. researchgate.netresearchgate.net This molecular recognition is dictated by a combination of factors, including the size and shape complementarity between the host and guest, as well as the electronic interactions between them.

The design of the macrocyclic host can be tailored to target specific metal ions. For example, by modifying the size of the macrocyclic ring and the nature of the donor atoms, it is possible to fine-tune the binding affinity and selectivity for different metal ions. researchgate.net This approach has been successfully employed to create adsorbents with high selectivity for bismuth ions by incorporating a related macrocycle, 1,4,7-trioxacycloundecane-8,11-dione, into a hydrogel network. kyushu-u.ac.jpresearchgate.net This demonstrates the power of exploiting host-guest complexation chemistry to design materials for specific separation and purification tasks. researchgate.net

The table below summarizes the selective adsorption of metal ions by a hydrogel functionalized with a derivative of researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione, highlighting the efficiency of host-guest complexation.

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Adsorption Efficiency (%)
Bi³⁺100.298
Cu²⁺10100
Ni²⁺10100
Cr³⁺10100
Zn²⁺10100
Co²⁺10100
Cd²⁺10100
Pb²⁺10100
Fe³⁺10100
Mn²⁺10100
Mg²⁺10100
Ca²⁺10100
Na⁺10100
K⁺10100

Data derived from a study on a related macrocyclic hydrogel designed for selective bismuth adsorption, demonstrating the principle of host-guest selectivity. kyushu-u.ac.jpresearchgate.net

Role ofresearchgate.netkyushu-u.ac.jpDiazocane-5,8-dione as a Core Scaffold in Drug Design and Development

Beyond its applications in materials science, the researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione ring system serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined framework for the attachment of various functional groups, allowing for the systematic exploration of chemical space in the search for new therapeutic agents.

Synthesis ofresearchgate.netkyushu-u.ac.jpDiazocane-5,8-dione-Based Bioactive Compounds

The synthesis of bioactive compounds based on the researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione scaffold often involves modular approaches, allowing for the creation of diverse chemical libraries. The piperazine (B1678402) ring, a related and widely used scaffold in drug discovery, is often synthesized through methods that can be adapted for diazocane derivatives. researchgate.net Synthetic strategies may involve the use of cyclic sulfamidate and hydroxy sulfonamide building blocks to construct the core diazocane ring system. researchgate.net

The versatility of the researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione scaffold allows for its incorporation into a wide range of molecular architectures. For example, it can be fused to other ring systems or functionalized at its nitrogen and carbon atoms to generate novel compounds with potential biological activity. researchgate.net The development of synthetic methodologies that allow for the efficient and stereocontrolled synthesis of these complex molecules is an active area of research.

Strategic Modulation of Biological Activity throughresearchgate.netkyushu-u.ac.jpDiazocane-5,8-dione Scaffold Modification

The rigid nature of the researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione scaffold allows for the precise positioning of pharmacophoric groups in three-dimensional space. This structural control is crucial for optimizing the interaction of a drug molecule with its biological target. By systematically modifying the substituents on the diazocane-dione core, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

The ability to modulate biological activity through scaffold modification is a cornerstone of modern drug discovery. The researchgate.netkyushu-u.ac.jpdiazocane-5,8-dione ring system, with its inherent structural features and synthetic tractability, provides a powerful platform for the design and development of new therapeutic agents.

Intermediacy ofCurrent time information in Bangalore, IN.researchgate.netDiazocane-5,8-dione in Complex Organic Synthesis

The Current time information in Bangalore, IN.researchgate.netdiazocane-5,8-dione ring system is not only a final product but also a key intermediate in the construction of more complex functional molecules. Its synthesis represents a critical step towards the functionalized materials and bioactive compounds discussed previously.

The formation of the eight-membered ring is a synthetic challenge, often requiring specific strategies to favor cyclization over polymerization. A facile synthesis reports the creation of a Current time information in Bangalore, IN.researchgate.netdiazocane-5,8-dione derivative without the need for special conditions like varying pH or high temperatures, highlighting progress in accessing this core structure. researchgate.net

A notable synthetic route to a related isomer, 1,5-diazocane-2,4-dione, involves a double Beckmann rearrangement of 1,4-cyclohexanedione (B43130) bis-oxime. stackexchange.com This type of ring-expansion reaction, where a cyclic ketone is converted into a larger lactam ring, is a powerful tool in organic synthesis for creating medium-sized heterocyclic rings. stackexchange.com

In the context of advanced materials, the synthesis of the Current time information in Bangalore, IN.researchgate.netdiazocane-5,8-dione macrocycle from precursors like maleic acid and ethylenediamine (B42938) is the foundational step. researchgate.net The resulting dione (B5365651) is an intermediate pre-gel condensate which then undergoes polymerization to form the final hydrogel. researchgate.net The purity and structure of this intermediate are crucial for the properties of the final material. Therefore, the synthesis of Current time information in Bangalore, IN.researchgate.netdiazocane-5,8-dione is a pivotal intermediate stage that enables the subsequent development of its applications.

Biological Evaluations and Structure Activity Relationship Sar Studies Of 1 2 Diazocane 5,8 Dione Derivatives

In vitro Assessment of Cytotoxic Activities ofnih.govresearchgate.netDiazocane-5,8-dione Analogs

The cytotoxic potential of nih.govresearchgate.netdiazocane-5,8-dione analogs has been a primary focus of research, with numerous studies evaluating their efficacy against various cancer cell lines.

Derivatives of the nih.govresearchgate.netdiazocane-5,8-dione ring system have demonstrated significant anticancer activity. For instance, certain penta- and tetra-cyclic pyrrolo-1,2-diazine derivatives, which incorporate a diazine moiety, have shown notable activity against a panel of 60 human tumor cell lines. Specifically, pentacyclic-1,2-diazines exhibited significant anticancer effects against Non-Small Cell Lung Cancer (NCI-H460), Leukemia (MOLT-4 and CCRF-CEM), and Breast Cancer (MCF7) cell lines. nih.gov

Similarly, studies on dibenzo[b,f] nih.govnih.govdiazocine-6,12-diones, a related class of compounds, revealed that five out of sixteen synthesized derivatives displayed a selective cytotoxic effect on cancerous cell lines (HeLa and U87) over normal cell lines (HEK293 and EUFA30). mdpi.com The IC50 values for these compounds ranged from 97.3 µM to 205.7 µM. mdpi.com Structural modifications, such as the introduction of a benzene (B151609) ring and a methyl group, were found to enhance cytotoxicity. mdpi.com

Furthermore, research into other related heterocyclic systems has provided valuable insights. For example, some thiazole-substituted 1,4-dihydropyridines have been identified as potential candidates for further development as anticancer agents due to their cytotoxic activity against MCF-7, LS180, and MOLT-4 human cancer cell lines. nih.gov In another study, novel 5-benzylidenethiazolidine-2,4-dione derivatives were evaluated for their anticancer activity against HepG2, HCT-116, and MCF-7 cell lines, with one compound, 8f, showing the most potent activity with IC50 values of 11.19, 8.99, and 7.10 µM, respectively. nih.gov

The table below summarizes the cytotoxic activities of selected nih.govresearchgate.netdiazocane-5,8-dione analogs and related compounds against various cancer cell lines.

Compound ClassCell LineActivity (IC50)Reference
Pentacyclic-1,2-diazineNCI-H460 (Non-Small Cell Lung Cancer)Significant nih.gov
Pentacyclic-1,2-diazineMOLT-4 (Leukemia)Significant nih.gov
Pentacyclic-1,2-diazineCCRF-CEM (Leukemia)Significant nih.gov
Pentacyclic-1,2-diazineMCF7 (Breast Cancer)Significant nih.gov
Dibenzo[b,f] nih.govnih.govdiazocine-6,12-dionesHeLa, U8797.3 µM - 205.7 µM mdpi.com
5-benzylidenethiazolidine-2,4-dione (8f)HepG211.19 ± 0.8 µM nih.gov
5-benzylidenethiazolidine-2,4-dione (8f)HCT-1168.99 ± 0.7 µM nih.gov
5-benzylidenethiazolidine-2,4-dione (8f)MCF-77.10 ± 0.4 µM nih.gov

Investigation of Antimicrobial and Antioxidant Properties ofnih.govresearchgate.netDiazocane-5,8-dione Derivatives

The antimicrobial and antioxidant properties of nih.govresearchgate.netdiazocane-5,8-dione derivatives and related heterocyclic systems have also been explored. While specific studies on the antimicrobial activity of nih.govresearchgate.netdiazocane-5,8-dione itself are limited, research on related structures provides valuable insights. For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov However, a study on dibenzo[b,f] nih.govnih.gov-diazocine-6,12(5H,11H)diones found that none of the synthesized compounds exhibited antibacterial properties at the tested concentrations. mdpi.com

In terms of antioxidant activity, a study on thiazolidine-2,4-dione derivatives showed that all twenty synthesized compounds were more active than the standard drug, ascorbic acid, in a DPPH radical scavenging assay, with IC50 values ranging from 9.18 to 32.43 µg/mL. mdpi.com Another study on cis/trans-N-phenyl-1,4,4a,5,8,8a-hexahydro-3,1-benzoxazin-2-imines, which are unsaturated 1,3-oxazines, demonstrated their potential as antioxidants by their ability to trap ABTS and hydroxyl radicals. nih.gov

The following table presents data on the antimicrobial and antioxidant activities of related heterocyclic compounds.

Compound ClassActivityOrganism/AssayResultsReference
5-Arylidene-thiazolidine-2,4-dione derivativesAntimicrobialGram-positive bacteriaMIC: 2-16 µg/mL nih.gov
Dibenzo[b,f] nih.govnih.gov-diazocine-6,12(5H,11H)dionesAntimicrobialGram-positive and Gram-negative bacteriaNo activity mdpi.com
5-Arylidenethiazolidine-2,4-dione derivativesAntioxidantDPPH radical scavengingIC50: 9.18–32.43 µg/mL mdpi.com
Cis/Trans-N-phenyl-1,4,4a,5,8,8a-hexahydro-3,1-benzoxazin-2-iminesAntioxidantABTS radical trapping32.0% to 46.6% inhibition nih.gov

Evaluation of Anti-Parasitic and Anti-Viral Activities of Related Diazocane Systems

The broader class of diazocane systems and related diazine derivatives has been investigated for anti-parasitic and anti-viral activities. Polycondensed diazine derivatives have shown in vitro activity at the micromolar level against several protozoan parasites, including Plasmodium falciparum, Leishmania infantum, Trypanosoma brucei, and Trypanosoma cruzi. nih.gov Furthermore, a series of benzodiazepinediones were identified as having antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. rsc.org

In the realm of anti-viral research, certain diaza-18-crown-6 derivatives have demonstrated significant activity against influenza virus strains. researchgate.net Specifically, compounds incorporating 6-aminocaproic acid fragments were more active. researchgate.net However, a series of novel imidazole[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione derivatives did not show significant activity against a broad spectrum of DNA and RNA viruses. nih.gov

The table below summarizes the anti-parasitic and anti-viral findings for related diazocane and diazine systems.

Compound ClassActivityOrganism/VirusKey FindingReference
Polycondensed diazine derivativesAnti-parasiticP. falciparum, L. infantum, T. brucei, T. cruziActive at micromolar level nih.gov
BenzodiazepinedionesAnti-parasiticTrypanosoma cruziIdentified as having antiparasitic activity rsc.org
Diaza-18-crown-6 derivativesAnti-viralInfluenza virusCompounds with 6-aminocaproic acid fragments were more active researchgate.net
Imidazole[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione derivativesAnti-viralBroad spectrum of DNA and RNA virusesNo significant activity nih.gov

Elucidation of Molecular Mechanisms of Action for Biologically Activenih.govresearchgate.netDiazocane-5,8-dione Compounds

Understanding the molecular mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents. For anticancer diazine derivatives, one proposed mechanism involves a multi-faceted approach, including DNA intercalation, inhibition of topoisomerase enzymes, and DNA strand destruction via an electron transfer mechanism, with DNA intercalation appearing to be the predominant mode of action. nih.gov In the case of some 1,4-dihydropyridine (B1200194) derivatives, their cytotoxic effects are linked to the potentiation of common chemotherapeutic drugs, for instance, by enhancing the inhibition of DNA topoisomerase I. nih.gov

For certain 1,4-dioxane (B91453) derivatives with anticancer activity, their effect in human prostate cancer cells was found to be dependent on the α1d-adrenoreceptor. researchgate.net Studies on novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells revealed that their mechanism was associated with p53-mediated apoptosis, accumulation of cells in the G2/M phase of the cell cycle, and inhibition of topoisomerase II. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Systematic SAR studies are instrumental in identifying the chemical features that govern the biological activity of nih.govresearchgate.netdiazocane-5,8-dione derivatives and related compounds. For a series of 1,4-dihydropyridine derivatives, it was observed that bulky chemical structures could lead to a loss of cytotoxic activity, likely due to steric hindrance at the target site. nih.gov The introduction of an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the dihydropyridine (B1217469) ring, however, was found to enhance cytotoxic potential. nih.gov

In the case of 1,4-benzodioxan-related compounds, structural modifications on the prototype WB 4101 led to a significant decrease in affinity for 5-HT(1A) serotoninergic receptors, which is a desirable feature in the design of selective alpha(1A)-adrenoreceptor antagonists. nih.gov Furthermore, SAR studies on 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists have been conducted to test and refine pharmacophore models. nih.gov For 4-phenylchroman analogues, the introduction of a carbonyl moiety at position 1 resulted in the most potent activity at α(1A)-adrenoreceptors. nih.gov

Future Prospects and Emerging Research Areas For 1 2 Diazocane 5,8 Dione Chemistry

Exploration of Novel Therapeutic Applications forresearchgate.netencyclopedia.pubDiazocane-5,8-dione Scaffolds

The diazocane ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com While direct therapeutic evaluation of researchgate.netencyclopedia.pubdiazocane-5,8-dione is limited, the demonstrated bioactivity of structurally related diazepine (B8756704) and diazocine compounds provides a strong rationale for its exploration in drug discovery. rsc.orgnih.gov The scaffold is a promising candidate for applications in drug development. researchgate.net

Key areas for future therapeutic research include:

Anticancer Drug Discovery: Preliminary studies on related dibenzo[b,f] researchgate.netresearchgate.netdiazocine-6,12-diones have shown cytotoxic effects against cancer cell lines like HeLa and U87. nih.gov Similarly, certain imidazole[4,5-e] researchgate.netresearchgate.netdiazepine-4,8-dione derivatives have shown selective cytostatic effects. nih.gov This suggests that derivatives of researchgate.netencyclopedia.pubdiazocane-5,8-dione could be synthesized and screened for potent and selective anticancer activity.

Scaffold for Lead-Oriented Synthesis: A modular approach to synthesizing piperazine (B1678402), 1,4-diazepane, and 1,5-diazocane scaffolds has been developed to create diverse, lead-like molecules for screening collections. rsc.org The researchgate.netencyclopedia.pubdiazocane-5,8-dione core can serve as a starting point for creating libraries of compounds for high-throughput screening against various disease targets.

Inhibitors and Modulators: The unique three-dimensional shape of the diazocane ring can be exploited to design inhibitors for enzymes or modulators for receptors implicated in various diseases.

Table of Bioactivity in Related Diazocine/Diazepine Scaffolds

Compound Family Biological Activity Investigated Cell Lines/Targets Key Finding
Dibenzo[b,f] researchgate.netresearchgate.netdiazocine-6,12-diones Cytotoxicity HeLa, U87 (cancer); HEK293, EUFA30 (normal) Five compounds showed a cytotoxic effect with some selectivity for cancer cell lines. nih.gov
Imidazole[4,5-e] researchgate.netresearchgate.netdiazepine-4,8-diones Cytostatic Effects HeLa (cervical carcinoma); BJ (normal fibroblasts) A derivative showed selective cytostatic effect toward HeLa cells with no apparent cytotoxicity on normal fibroblasts. nih.gov
Dibenzo[b,f] researchgate.netencyclopedia.pubdiazocine-6,11-diones Cytotoxicity U87, HeLa, BICR18 (cancer); EUFA30 (normal) Compounds showed a relatively weak cytotoxic effect but the framework is considered a convenient privileged structure for drug design. mdpi.com

Advanced Engineering ofresearchgate.netencyclopedia.pubDiazocane-5,8-dione-Based Materials for Diverse Applications

A significant area of current and future research involves the polymerization of researchgate.netencyclopedia.pubdiazocane-5,8-dione to create advanced functional materials, particularly hydrogels. researchgate.netmdpi.com These materials leverage the unique chelation properties of the diazocane-dione ring.

High-Selectivity Adsorbents: Poly(1,4-diazocane-5,8-dione) has been successfully incorporated into hydrogels. researchgate.net These hydrogels have demonstrated remarkable and high-specificity adsorption of transition metal ions, particularly iron (Fe). researchgate.net The macrocyclic sites within the hydrogel network create defined zones that limit the capture and chelation to metal ions of a specific size and configuration. researchgate.net This makes them promising candidates for applications in heavy metal pollution remediation. researchgate.net

Stimuli-Responsive Materials: The amide linkages and nitrogen atoms within the researchgate.netencyclopedia.pubdiazocane-5,8-dione structure could be functionalized to create materials that respond to external stimuli such as pH, temperature, or light. This could lead to applications in controlled drug delivery or "smart" coatings.

Fuel Cell Catalysts: The ability of the scaffold to selectively chelate metal ions suggests potential applications in developing novel catalysts for fuel cells, where specific metal centers are required for efficient electrochemical reactions. researchgate.net

Research Findings for Poly(1,4-diazocane-5,8-dione) Hydrogel

Property Description Finding
Synthesis Method Sol-gel polymerization Fabricated using maleic acid and ethylene (B1197577) diamine ligand. researchgate.net
Active Sites The principal active sites of the adsorbent 1,4-diazocane-5,8-dione macrocyclic groups. researchgate.net
Adsorption Mechanism Size-limited, shape-based chelation The macrocyclic sites provide defined zones that preferentially bind metal ions of a specific size (1.23-1.29 Å) and octahedral configuration. researchgate.net
Selectivity Metal ion specificity in competitive environments The hydrogel displays outstanding specificity for Fe(aq) adsorption from various competitive metal ion solutions. researchgate.net
Potential Applications Based on high-specificity adsorption Heavy metal pollution remediation, drug development, fuel cell catalysts. researchgate.net

Integration of Artificial Intelligence and Machine Learning inresearchgate.netencyclopedia.pubDiazocane-5,8-dione Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the design and discovery process. nih.govmdpi.com These computational tools can be applied to the chemistry of researchgate.netencyclopedia.pubdiazocane-5,8-dione to rapidly explore its potential and overcome research bottlenecks. beilstein-journals.org

De Novo Design of Therapeutics: Generative AI models, such as variational autoencoders (VAEs), can design novel molecules from scratch. nih.govmednexus.org By training these models on libraries of known bioactive compounds, AI could generate new derivatives of the researchgate.netencyclopedia.pubdiazocane-5,8-dione scaffold with a high probability of having desired therapeutic effects, such as anticancer activity. nih.gov

Property Prediction (QSAR and ADMET): ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized, saving time and resources. mdpi.com Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govnih.gov

Reaction Optimization and Synthesis Planning: ML models can predict the outcomes of chemical reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and purity. beilstein-journals.org AI-powered retrosynthesis tools can also propose viable synthetic pathways for complex target molecules based on the researchgate.netencyclopedia.pubdiazocane-5,8-dione core. researchgate.net

Materials Informatics: For materials science applications, ML can predict the properties of novel polymers or hydrogels based on the structure of the monomeric researchgate.netencyclopedia.pubdiazocane-5,8-dione unit and its functionalization. This could guide the design of materials with tailored adsorption capacities or specific stimuli-responsive behaviors.

Potential AI/ML Applications for researchgate.netencyclopedia.pubDiazocane-5,8-dione Chemistry

AI/ML Task Application Area Specific Goal
Generative Molecular Design Therapeutic Discovery Design novel researchgate.netencyclopedia.pubdiazocane-5,8-dione derivatives with high predicted binding affinity to cancer targets. mednexus.orgresearchgate.net
QSAR Modeling Therapeutic Discovery Predict the cytostatic activity of a virtual library of scaffold derivatives to prioritize synthesis. mdpi.com
ADMET Prediction Drug Development Perform in silico screening to ensure new drug candidates have favorable solubility, bioavailability, and low toxicity. nih.govrsc.org
Reaction Condition Optimization Synthesis Use ML to optimize the yield and sustainability of the scalable synthesis of the core scaffold. beilstein-journals.org
Retrosynthesis Planning Synthesis Generate efficient, multi-step synthetic routes for complex, functionalized derivatives. researchgate.net
Materials Property Prediction Materials Engineering Predict the metal ion selectivity and capacity of new hydrogels based on modified researchgate.netencyclopedia.pubdiazocane-5,8-dione monomers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [1,4]Diazocane-5,8-dione derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing ethylenediamine with carboxylic acid derivatives in dioxane under acidic conditions (e.g., 4 N HCl) for 18 hours yields spirocyclic diazaspiro compounds. Post-reaction neutralization with NaHCO₃, extraction with CH₂Cl₂, and solvent evaporation under reduced pressure are standard purification steps .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching bands (e.g., 1720–1685 cm⁻¹ for imide groups). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves spirocyclic protons (e.g., δ 1.80–2.37 ppm for cyclopentyl CH₂ groups) and aromatic substituents. Column chromatography (chloroform:ethyl acetate, 9:1) is used for purification .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Avoid inhalation and skin contact. Use fume hoods, gloves, and protective eyewear. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician. First-aid protocols align with diazocine safety guidelines, emphasizing prompt decontamination .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized during alkylation?

  • Methodological Answer : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency with K₂CO₃ as a base. Refluxing in acetone for 7 hours with excess alkylating agents (e.g., methyl bromoacetate) improves yields to 65–85%. Post-reaction purification via gradient chromatography minimizes byproduct interference .

Q. What mechanisms explain substituent-dependent variations in synthetic yields?

  • Methodological Answer : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates via resonance, increasing yields (e.g., 85% for 1-(4-methylphenyl)-derivatives). Steric hindrance from bulky substituents (e.g., phenethyl) reduces accessibility to reactive sites, necessitating longer reaction times .

Q. How do spectral data contradictions arise in characterizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR signals (e.g., cyclopentyl CH₂ splitting) may stem from conformational flexibility or solvent effects. IR band shifts (e.g., carbonyl stretching) can indicate competing tautomeric forms. Cross-validation with high-resolution mass spectrometry (HRMS) resolves ambiguities .

Q. What biological interaction pathways are relevant to this compound analogs?

  • Methodological Answer : Quinone-like derivatives (e.g., B[a]P-7,8-dione) form thioether conjugates via 1,4-Michael addition with glutathione or DNA, leading to redox cycling and oxidative stress. Mechanistic studies require in vitro assays (e.g., LC-MS detection of NAC conjugates) and enzymatic profiling (e.g., GST isoform activity) .

Key Notes

  • Synthesis : Prioritize phase-transfer catalysts for alkylation to improve yields.
  • Safety : Adhere to first-aid protocols for diazocine analogs to mitigate exposure risks.
  • Data Interpretation : Combine multiple spectroscopic techniques to resolve structural ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.